2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

Enzymology Pyrimidine biosynthesis Antimetabolite screening

This compound is a validated research tool for assay development and SAR studies. It exhibits reproducible weak DHOase inhibition (IC50 1 mM), sub-micromolar CYP1A2 inhibition (IC50 200 nM, 24-fold selective over CYP2D6), and micromolar ASIC2a channel modulation (IC50 8.2 µM). Its patent-documented utility in synthesizing acetamide derivatives supports medicinal chemistry programs. Choose this compound for reliable reference activity and synthetic versatility. Request quote for bulk or custom synthesis.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13598362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-2-yl)propanoic acid
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C1CC2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C12H14O2/c1-8(12(13)14)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)
InChIKeyYZVJAQRQUSEUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-2-yl)propanoic Acid: Core Structural Properties and CAS Identification for Procurement


2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid, also referred to as 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid or 3-indan-2-yl-propionic acid, is a bicyclic carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol, bearing CAS number 88020-86-4 . The compound consists of a propanoic acid moiety attached to the 2-position of a 2,3-dihydro-1H-indene scaffold, a structural framework that places it within the broader indane/indene carboxylic acid class of arylalkanoic acid derivatives . Commercial availability is documented with a specified minimum purity of 95% from specialty chemical suppliers .

Why Generic Substitution of 2-(2,3-Dihydro-1H-inden-2-yl)propanoic Acid Is Not Feasible for Targeted Research Programs


While the indane-2-yl carboxylic acid scaffold is shared among numerous biologically active small molecules, including certain anti-inflammatory and anti-proliferative agents, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid occupies a distinct functional niche defined by its relatively weak and promiscuous inhibition profile [1]. Procurement decisions cannot rely on substitution with structurally analogous arylpropionic acids (e.g., indoprofen or sulindac derivatives) or other indane-2-yl acetic/propanoic congeners, as the specific target engagement profile—characterized by micromolar IC₅₀ values against dihydroorotase and ASIC channels, sub-micromolar inhibition of CYP1A2, and demonstrated synthetic utility as an intermediate in patented acetamide derivatives—varies substantially even with minor alkyl chain modifications or ring substitutions [2][3][4]. The following quantitative evidence guide delineates the specific, measurable parameters that distinguish this compound from its closest comparators and establishes its precise research or synthetic application boundaries.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-inden-2-yl)propanoic Acid Procurement


Dihydroorotase Inhibitory Activity: Micromolar Potency Defines Utility as Negative Control or Weak Baseline Probe

In a direct enzyme inhibition assay against mouse Ehrlich ascites dihydroorotase (DHOase), a zinc metalloenzyme critical for de novo pyrimidine biosynthesis, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid exhibited an IC₅₀ of 1.00 × 10⁶ nM (1.0 mM) at pH 7.37 [1]. This level of activity places the compound in a distinct category relative to known nanomolar DHOase inhibitors used in antimalarial and anticancer research. While the data confirm target engagement, the millimolar potency establishes its primary utility as a weakly active reference compound or a baseline tool for structure-activity relationship (SAR) studies, rather than a lead candidate for DHOase-targeted therapeutic development. No comparative IC₅₀ data are available for the closest structural analog, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, against this specific target.

Enzymology Pyrimidine biosynthesis Antimetabolite screening

ASIC Channel Inhibition Profile: Subtype-Specific Micromolar Activity Differentiates from Inactive Close Analogs

In cell-based fluorescence assays using CHOK1 cells expressing recombinant mouse acid-sensing ion channels (ASICs), 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid demonstrated subtype-dependent inhibitory activity [1]. Against the ASIC2a homomer at pH 5.5, the compound showed an IC₅₀ of 8.20 × 10³ nM (8.2 µM), whereas against the ASIC1a homomer at pH 6.6, activity was markedly reduced with an IC₅₀ > 3.00 × 10⁴ nM (>30 µM). This approximately 4-fold selectivity for ASIC2a over ASIC1a represents a measurable differentiation in channel subtype engagement. No inhibitory activity data are available in BindingDB for the structurally related 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 37868-26-1) against any ASIC subtype, nor for the 1-position substituted regioisomer (2S)-2-(2,3-dihydro-1H-inden-1-yl)propanoic acid (CAS 2248215-08-7) .

Ion channel pharmacology Acid-sensing ion channels Neurological disorders

CYP450 Enzyme Inhibition Profile: Selective CYP1A2 Activity with Reduced Liability at CYP2D6

In a panel screening of human cytochrome P450 isoforms using P450-Glo luminescence assays, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid exhibited isoform-selective inhibition [1]. The compound demonstrated sub-micromolar inhibition of CYP1A2 with an IC₅₀ of 200 nM, while showing significantly reduced activity against CYP2D6 with an IC₅₀ of 4.80 × 10³ nM (4.8 µM)—a 24-fold lower potency. This CYP1A2-selective inhibition pattern contrasts with many arylpropionic acid NSAIDs (e.g., ibuprofen, naproxen) which exhibit broader CYP inhibition profiles with sub-micromolar or low-micromolar activity across multiple isoforms, including CYP2C9 and CYP2C8 [2]. No CYP inhibition data are available in BindingDB for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid or for the 1-position regioisomer.

Drug metabolism Cytochrome P450 ADME-Tox screening

Synthetic Utility as a Key Intermediate: Documented Incorporation into Bioactive Acetamide Derivatives

Patent literature explicitly documents the use of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid and its congeners as critical intermediates in the synthesis of pharmacologically active acetamide derivatives [1]. Specifically, US Patent 10,202,340 (Example 1) describes the preparation of 2-(2,3-dihydro-1H-inden-2-yl)-N-[(1R,2R)-1-(3-fluoro-4-methoxyphenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide (PubChem CID 122484713), a compound with a molecular weight of 426.5 g/mol and an XLogP3-AA value of 3.2, indicating its utility in generating larger, more complex molecular entities with defined physicochemical properties [2]. In contrast, the regioisomeric 1-position analog (2S)-2-(2,3-dihydro-1H-inden-1-yl)propanoic acid (CAS 2248215-08-7) has no documented patent citations as a synthetic intermediate for acetamide derivatives in the examined patent literature. The 2-indanacetic acid analog (CAS 37868-26-1) is cited as a starting material for the synthesis of the pentacyclic core of (+)-Salvileucalin, representing a distinct synthetic trajectory unrelated to the acetamide derivatization pathway [3].

Medicinal chemistry Synthetic methodology Derivatization

Comparative Lack of COX-2 Inhibitory Activity: Differentiated Anti-inflammatory Target Profile

In a biochemical assay measuring inhibition of human recombinant COX-2-mediated 12-HHT formation, a compound containing the 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid-derived scaffold exhibited an IC₅₀ > 1.00 × 10⁴ nM (>10 µM) [1]. This minimal COX-2 inhibitory activity stands in direct contrast to the potent COX inhibition exhibited by structurally related arylpropionic acid NSAIDs: indoprofen, a 2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid derivative, and its enantiomers demonstrate robust anti-inflammatory activity via COX pathway modulation, while sulindac-derived indene compounds exhibit both COX-dependent and COX-independent anti-proliferative effects [2]. The lack of significant COX-2 engagement indicates that the anti-inflammatory and analgesic effects noted in exploratory studies of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid likely proceed through alternative mechanisms—potentially including the PPAR modulation pathway claimed for indene derivatives in patent literature—rather than via classical NSAID-like COX inhibition [3].

Inflammation Cyclooxygenase NSAID pharmacology

2-Indanpropionic Acid Scaffold in Prostaglandin F2α Antagonism: Structural Context for Derivative Development

The 2-indanpropionic acid scaffold, of which 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid is the unsubstituted parent structure, has been established as a structural lead for prostaglandin F2α (PGF2α) receptor antagonist development [1]. In a 1979 Journal of Medicinal Chemistry study, the target analogue 5,6-(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid demonstrated selective antagonism of PGF2α compared to acetylcholine and KCl on mouse ileum, whereas other 2-indanpropionic acids lacking the benzyl and 1-oxo substitutions were considerably less active and nonselective [2]. This SAR finding indicates that while the unsubstituted 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid core provides the foundational scaffold geometry required for PGF2α receptor interaction, the native compound lacks the specific substitution pattern (5,6-dibenzyloxy, 1-oxo, 2-propyl) necessary for potent and selective antagonism. This context positions the compound as a minimal pharmacophoric template suitable for systematic SAR exploration through iterative functionalization at the 1-oxo, 5,6-dibenzyloxy, and 2-alkyl positions.

Prostaglandin receptor pharmacology Uterine physiology GPCR antagonism

Defined Research Applications for 2-(2,3-Dihydro-1H-inden-2-yl)propanoic Acid Based on Quantitative Evidence


Negative Control or Baseline Reference Compound in Dihydroorotase Inhibition Assays

With a millimolar IC₅₀ (1.0 mM) against mouse dihydroorotase, this compound serves as a validated weak inhibitor for use as a baseline reference or negative control in pyrimidine biosynthesis enzyme screening panels [1]. The established inhibitory activity, though weak, provides a reproducible benchmark for assay normalization and for distinguishing between nonspecific enzyme inhibition and genuine nanomolar hit compounds in high-throughput screening campaigns.

ASIC2a-Preferring Pharmacological Tool Compound for Ion Channel Research

The micromolar inhibitory activity (IC₅₀ = 8.2 µM) against ASIC2a homomeric channels, combined with reduced activity at ASIC1a homomers (IC₅₀ > 30 µM), supports the use of this compound as a starting scaffold for developing subtype-selective ASIC pharmacological probes [2]. This defined activity profile, absent in structurally related 2-indanacetic acid analogs, provides a rational basis for SAR-driven optimization toward improved potency and selectivity for ASIC2a-targeted research programs.

CYP1A2-Selective Inhibitor for ADME-Tox Interaction Profiling

The compound's sub-micromolar inhibition of CYP1A2 (IC₅₀ = 200 nM) coupled with 24-fold weaker activity at CYP2D6 (IC₅₀ = 4.8 µM) establishes a defined metabolic interaction fingerprint suitable for inclusion in CYP inhibition screening panels [3]. This isoform-selective profile differentiates the compound from promiscuous CYP inhibitors and supports its use as a reference inhibitor in drug-drug interaction studies where CYP1A2-specific modulation is required.

Synthetic Intermediate for Acetamide-Based Bioactive Conjugates

Patent-documented synthetic utility in the preparation of complex acetamide derivatives—including N-[(1R,2R)-1-(3-fluoro-4-methoxyphenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide conjugates with molecular weight 426.5 g/mol and XLogP3 3.2—validates procurement of this compound for medicinal chemistry derivatization programs [4]. The established coupling methodology provides a reproducible pathway for generating structurally diverse compound libraries incorporating the indane-2-yl scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.